molecular formula C23H19FN6OS B2501705 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1324675-52-6

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2501705
CAS No.: 1324675-52-6
M. Wt: 446.5
InChI Key: NWEDYOVPTXCDHS-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19FN6OS and its molecular weight is 446.5. The purity is usually 95%.
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Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiazolo-triazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN4O4SC_{22}H_{21}FN_{4}O_{4}S, with a molecular weight of 456.5 g/mol. The compound features a thiazolo-triazole core, which is known for its diverse pharmacological properties.

Property Value
Molecular FormulaC22H21FN4O4S
Molecular Weight456.5 g/mol
IUPAC NameN-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolo-triazole moiety allows for hydrogen bonding and π–π interactions with these targets, modulating their activity. For instance, docking studies have shown that the compound can inhibit bacterial fatty acid biosynthesis by targeting the FabI enzyme in Staphylococcus aureus, which is crucial for bacterial growth and survival .

Antimicrobial Activity

Research indicates that thiazolo-triazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:

Compound MIC (μg/mL)
Thiazolo-triazole derivative A16 against E. coli
Thiazolo-triazole derivative B32 against C. albicans

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .

Anticancer Activity

The compound also shows promise in anticancer applications. Studies involving imidazothiazoles and related heterocycles have reported significant cytotoxic effects on various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against leukemia and breast cancer cells . The mechanism appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo-triazole derivatives. Modifications at specific positions on the thiazolo or triazole rings can dramatically influence their pharmacological profiles. For example:

  • Substituents on the phenyl ring : Fluorination has been shown to enhance lipophilicity and improve binding affinity to target proteins.
  • Alkyl chain length : Variations in the ethyl chain length can affect solubility and cellular uptake.

These structural modifications provide a pathway for developing more potent analogs with tailored biological activities .

Case Studies

Several studies highlight the potential of thiazolo-triazole derivatives in various therapeutic areas:

  • Antimicrobial Studies : A series of thiazolo-triazoles were synthesized and evaluated for their antibacterial activity against E. coli and Staphylococcus aureus. The most potent derivative exhibited an MIC of 8 μg/mL against S. aureus.
  • Anticancer Research : In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to various biological targets, aiding in the rational design of new derivatives with enhanced efficacy.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6OS/c1-15-19(13-26-29(15)16-7-3-2-4-8-16)22(31)25-12-11-17-14-32-23-27-21(28-30(17)23)18-9-5-6-10-20(18)24/h2-10,13-14H,11-12H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEDYOVPTXCDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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